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molecular formula C7H11N3 B054646 2-Isopropylpyrimidin-4-amine CAS No. 114362-19-5

2-Isopropylpyrimidin-4-amine

Cat. No. B054646
M. Wt: 137.18 g/mol
InChI Key: AREOKSGFWPUZLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07507733B2

Procedure details

This compound was made in analogy to example 2, step A] from cyclopropylcarbamidine hydrochloride (3 g) and 3-ethoxyacrylonitrile (2.5 mL) to give 2-isopropyl-pyrimidin-4-ylamine (1.36 g) as a light yellow foam. MS (ESI): 138.1 (MH+).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]1[CH:3]([C:4]([NH2:6])=[NH:5])[CH2:2]1.Cl.C(O[CH:11]=[CH:12][C:13]#[N:14])C>>[CH:3]([C:4]1[N:6]=[C:13]([NH2:14])[CH:12]=[CH:11][N:5]=1)([CH3:1])[CH3:2] |f:0.1|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
C1CC1C(=N)N.Cl
Step Two
Name
Quantity
2.5 mL
Type
reactant
Smiles
C(C)OC=CC#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C1=NC=CC(=N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.36 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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